

A Technical Guide to the Spectral Analysis of 2-Amino-5-bromonicotinic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Amino-5-bromonicotinic acid
hydrobromide

Cat. No.: B1525712

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the spectral data for 2-Amino-5-bromonicotinic acid, a key intermediate in pharmaceutical synthesis. As direct experimental spectra for this compound are not readily available in public databases, this document leverages established principles of spectroscopy and data from analogous compounds to provide a robust, predictive interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach is designed to empower researchers with the foundational knowledge to identify and characterize this molecule in a laboratory setting.

Introduction to 2-Amino-5-bromonicotinic Acid

2-Amino-5-bromonicotinic acid, with the chemical formula $C_6H_5BrN_2O_2$ and a molecular weight of 217.02 g/mol, is a substituted pyridine derivative.^{[1][2][3]} Its structure, featuring an amino group, a bromine atom, and a carboxylic acid on the pyridine ring, makes it a versatile building block in medicinal chemistry. Understanding its spectral characteristics is paramount for confirming its identity, purity, and for tracking its transformations in chemical reactions.

Below is the chemical structure of 2-Amino-5-bromonicotinic acid:

Caption: Chemical structure of 2-Amino-5-bromonicotinic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ^1H and ^{13}C NMR spectra of 2-Amino-5-bromonicotinic acid are discussed below.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is expected to show signals corresponding to the two aromatic protons on the pyridine ring, the protons of the amino group, and the proton of the carboxylic acid. The chemical shifts are influenced by the electronic effects of the substituents.

Table 1: Predicted ^1H NMR Chemical Shifts for 2-Amino-5-bromonicotinic acid

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4	8.0 - 8.2	Doublet (d)	~2.5
H-6	8.3 - 8.5	Doublet (d)	~2.5
-NH ₂	5.0 - 7.0	Broad Singlet (br s)	-
-COOH	12.0 - 13.0	Broad Singlet (br s)	-

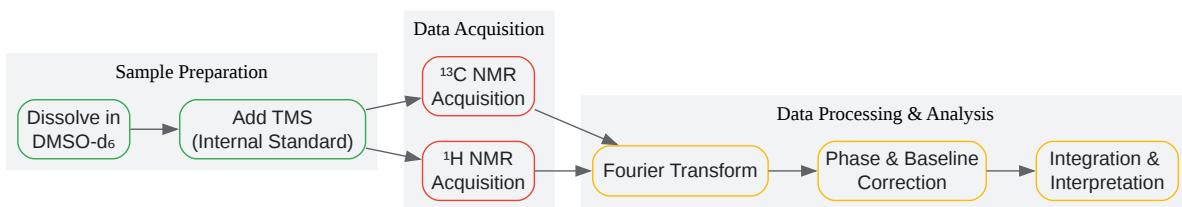
Causality behind Predictions:

- Aromatic Protons (H-4 and H-6):** The pyridine ring protons are deshielded due to the ring's aromaticity and the electron-withdrawing nature of the nitrogen atom. The bromine at C-5 will have a moderate deshielding effect on the adjacent protons. The carboxylic acid group at C-3 will strongly deshield the adjacent H-4. The amino group at C-2 is electron-donating, which would typically shield adjacent protons, but its effect is counteracted by the other substituents. The expected coupling between H-4 and H-6 is a small meta-coupling.
- Amino (-NH₂) and Carboxylic Acid (-COOH) Protons:** These protons are exchangeable and often appear as broad signals. Their chemical shifts can vary significantly with the solvent, concentration, and temperature due to hydrogen bonding.^[4]

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ^{13}C NMR Chemical Shifts for 2-Amino-5-bromonicotinic acid


Carbon	Predicted Chemical Shift (δ , ppm)
C-2	155 - 160
C-3	110 - 115
C-4	140 - 145
C-5	115 - 120
C-6	150 - 155
-COOH	165 - 170

Causality behind Predictions:

- C-2 and C-6: These carbons are adjacent to the electronegative nitrogen atom and are therefore significantly deshielded. The amino group at C-2 will cause some shielding, while the bromine at C-5 will deshield C-6.
- C-3: This carbon is attached to the carboxylic acid group and is expected to be in the typical range for aromatic carbons bearing a carboxyl substituent.
- C-4: This carbon is expected to be deshielded due to its position relative to the nitrogen and the bromine atom.
- C-5: The carbon directly bonded to the bromine atom will experience a moderate shielding effect (the "heavy atom effect").
- Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid is expected to appear in the typical downfield region for such functional groups.^[5]

Experimental Protocol for NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of 2-Amino-5-bromonicotinic acid in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in less polar solvents). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.
- ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
- Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for 2-Amino-5-bromonicotinic acid

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity
O-H (Carboxylic Acid)	3300 - 2500	Broad, Strong
N-H (Amino)	3500 - 3300	Medium, Two Bands
C-H (Aromatic)	3100 - 3000	Weak to Medium
C=O (Carboxylic Acid)	1710 - 1680	Strong
C=C and C=N (Aromatic Ring)	1620 - 1450	Medium to Strong
C-N	1350 - 1250	Medium
C-Br	700 - 500	Medium to Strong

Causality behind Predictions:

- O-H and N-H Stretching: The broad O-H stretch of the carboxylic acid is due to strong hydrogen bonding.[4][6] The amino group is expected to show two distinct N-H stretching bands, corresponding to symmetric and asymmetric vibrations.[7]
- C=O Stretching: The carbonyl group of the carboxylic acid will give a strong absorption band in the characteristic region. Its exact position can be influenced by hydrogen bonding.
- Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1620-1450 cm⁻¹ region.
- C-Br Stretching: The carbon-bromine bond will have a characteristic absorption in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy

- Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Record a background spectrum of the empty sample compartment (or the ATR crystal). Then, place the sample in the beam path and record the sample spectrum.
- Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum of 2-Amino-5-bromonicotinic acid:

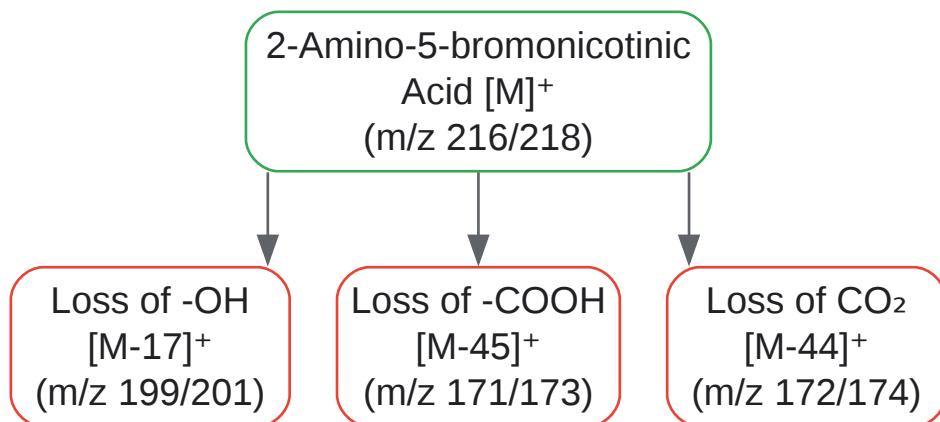

- Molecular Ion (M^+): The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule. Due to the presence of bromine, there will be two peaks of nearly equal intensity: one for the isotope ^{79}Br (at m/z 216) and one for ^{81}Br (at m/z 218).
- Key Fragmentation Pathways:
 - Loss of -OH ($M-17$): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical, leading to peaks at m/z 199 and 201.[8]
 - Loss of -COOH ($M-45$): The loss of the entire carboxylic acid group as a radical is also a likely fragmentation pathway, resulting in peaks at m/z 171 and 173.[8]
 - Decarboxylation (Loss of CO_2): Loss of carbon dioxide from the molecular ion would give peaks at m/z 172 and 174.

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Amino-5-bromonicotinic acid

m/z (for $^{79}\text{Br}/^{81}\text{Br}$)	Fragment
216/218	$[\text{M}]^+$
199/201	$[\text{M} - \text{OH}]^+$
171/173	$[\text{M} - \text{COOH}]^+$
172/174	$[\text{M} - \text{CO}_2]^+$

Experimental Protocol for Mass Spectrometry

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC), depending on the volatility and thermal stability of the compound. For this compound, LC-MS with electrospray ionization (ESI) would be a suitable method.
- Ionization: In ESI, the sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where it is ionized.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated.

[Click to download full resolution via product page](#)

Caption: Predicted major fragmentation pathways in mass spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for 2-Amino-5-bromonicotinic acid. By understanding the expected NMR, IR, and MS data and the principles behind them, researchers and drug development professionals can more confidently identify and utilize this important chemical intermediate. The provided experimental protocols offer a starting point for obtaining high-quality spectral data in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. scbt.com [scbt.com]
- 2. 2-Amino-5-bromonicotinic acid | C6H5BrN2O2 | CID 737445 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-5-bromonicotinic acid | CymitQuimica [cymitquimica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ¹³C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 2-Amino-5-bromonicotinic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1525712#spectral-data-of-2-amino-5-bromonicotinic-acid-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com